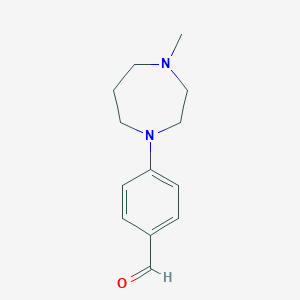

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMHNZCHZCRCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617153 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166438-86-4 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details two primary synthetic strategies: the Buchwald-Hartwig amination and reductive amination. Each pathway is elaborated with mechanistic insights, step-by-step experimental protocols, and considerations for reaction optimization. The synthesis of the key intermediate, 1-methyl-1,4-diazepane, is also described. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel heterocyclic entities.

Introduction: Significance and Retrosynthetic Analysis

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde is a substituted aromatic aldehyde containing a seven-membered diazepane ring. This structural motif is found in a variety of biologically active compounds, making its synthesis a relevant endeavor for the development of new therapeutic agents. The diazepine core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The benzaldehyde functionality serves as a versatile handle for further chemical modifications, such as the introduction of pharmacophores or linking to other molecular fragments.

A retrosynthetic analysis of the target molecule suggests two main disconnection approaches, forming the basis of the synthetic strategies discussed in this guide:

-

C-N Bond Disconnection: Disconnecting the bond between the aromatic ring and the diazepane nitrogen suggests a cross-coupling reaction, such as the Buchwald-Hartwig amination, between a halosubstituted benzaldehyde and 1-methyl-1,4-diazepane.

-

C-N Bond Disconnection (alternative): An alternative disconnection at the same C-N bond points towards a nucleophilic aromatic substitution or a reductive amination pathway, where the diazepane nitrogen acts as the nucleophile attacking the benzaldehyde precursor.

This guide will focus on the Buchwald-Hartwig amination and reductive amination as the most versatile and widely applicable methods.

Synthesis of the Key Intermediate: 1-Methyl-1,4-diazepane

A reliable supply of the key building block, 1-methyl-1,4-diazepane, is crucial for the successful synthesis of the target compound. A common and efficient method for its preparation involves the reductive amination of a suitable precursor.

Experimental Protocol: Synthesis of 1-Methyl-1,4-diazepane

This procedure is adapted from established methods for the N-methylation of cyclic amines.

Materials:

-

1,4-Diazepane

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 1,4-diazepane and an aqueous solution of formaldehyde.

-

Cool the mixture in an ice bath and slowly add formic acid.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and basify with a concentrated solution of sodium hydroxide until a pH of >12 is reached.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-methyl-1,4-diazepane as a colorless to pale yellow oil.

| Reagent | Molar Ratio | Notes |

| 1,4-Diazepane | 1.0 eq | |

| Formaldehyde | 1.1 eq | |

| Formic acid | 1.1 eq |

Synthetic Pathway I: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is highly versatile, with a broad substrate scope and functional group tolerance.[3]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzaldehyde).

-

Amine Coordination and Deprotonation: The amine (1-methyl-1,4-diazepane) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

4-Bromobenzaldehyde

-

1-Methyl-1,4-diazepane

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask, add palladium(II) acetate and the phosphine ligand under an inert atmosphere (e.g., argon).

-

Add anhydrous toluene and stir for 10 minutes.

-

Add 4-bromobenzaldehyde, 1-methyl-1,4-diazepane, and sodium tert-butoxide.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Ratio | Notes |

| 4-Bromobenzaldehyde | 1.0 eq | |

| 1-Methyl-1,4-diazepane | 1.2 eq | |

| Pd(OAc)₂ | 0.01-0.05 eq | Catalyst |

| Phosphine Ligand | 0.02-0.10 eq | e.g., XPhos |

| Sodium tert-butoxide | 1.5 eq | Base |

Synthetic Pathway II: Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[4] This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine or enamine.

Mechanistic Overview

The reaction proceeds in two main stages:

-

Imine/Iminium Ion Formation: The amine (1-methyl-1,4-diazepane) reacts with the aldehyde (4-formylphenylboronic acid or a protected benzaldehyde) to form a hemiaminal, which then dehydrates to an iminium ion.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the desired amine product.

Caption: General mechanism of reductive amination.

Experimental Protocol: Reductive Amination

This protocol utilizes 4-formylphenylboronic acid, which can be a convenient starting material.

Materials:

-

4-Formylphenylboronic acid

-

1-Methyl-1,4-diazepane

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4-formylphenylboronic acid and 1-methyl-1,4-diazepane in 1,2-dichloroethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride in one portion.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Ratio | Notes |

| 4-Formylphenylboronic acid | 1.0 eq | |

| 1-Methyl-1,4-diazepane | 1.1 eq | |

| Sodium triacetoxyborohydride | 1.5 eq | Mild reducing agent |

Characterization of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

The structural elucidation of the final product can be achieved using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the aromatic protons of the benzaldehyde ring, the aldehyde proton (typically a singlet around 9.8-10.0 ppm), the protons of the diazepane ring, and a singlet for the N-methyl group.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the diazepane ring, including the N-methyl carbon.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the aldehyde carbonyl group (around 1700 cm⁻¹).

Conclusion

This technical guide has outlined two robust and versatile synthetic pathways for the preparation of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. Both the Buchwald-Hartwig amination and reductive amination offer viable routes with good potential for high yields and purity. The choice of method may depend on the availability of starting materials, functional group compatibility in more complex derivatives, and desired scale of the synthesis. The provided experimental protocols and mechanistic insights are intended to equip researchers with the necessary information to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Hartwig, J. F. (2010).

- Buchwald, S. L., & Mauger, C. (2006). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. In Palladium in Organic Synthesis (pp. 1-34). Wiley-VCH.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156-1184.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Kato, S., Harada, H., & Morie, T. (1997). Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, (20), 3219-3226.

- Ramajayam, R., Giridhar, R., & Yadav, M. R. (2006). Synthesis of novel substituted diaryl-1, 4-diazepines. Chemistry of Heterocyclic Compounds, 42(7), 901-906.

- Joshi, Y. C., & Kumar, R. (2011). Synthesis, spectral studies and biological activity of novel 1H-1, 4-diazepine derivatives. Indian Journal of Chemistry-Section B, 50(1), 84-88.

- Saini, R. K., Joshi, Y. C., & Joshi, P. (2013). Synthesis and spectral studies of novel diazepine derivatives and study in specific reference to tautomerization. Chemical Science Transactions, 2(4), 1250-1255.

- Morales, H. R., Bulbarela, A., & Contreras, R. (1986). New synthesis of dihydro-and tetrahydro-1, 5-benzodiazepines by reductive condensation of o-phenylenediamine and ketones in the presence of sodium borohydride. Heterocycles, 24(1), 135-139.

- Nolan, S. P. (Ed.). (2016). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

- Burke, S. D., & Danheiser, R. L. (2004). Handbook of reagents for organic synthesis: oxidizing and reducing agents. John Wiley & Sons.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde: Synthesis, Characterization, and Potential in Modern Drug Discovery

This guide provides a comprehensive technical overview of the chemical properties, a proposed synthetic route, and the prospective applications of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with field-proven insights to serve as a practical resource for leveraging this compound in contemporary research and development.

Introduction: The Strategic Importance of the Diazepane Scaffold

The 1,4-diazepane moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive building block for creating ligands that can effectively interact with a variety of biological targets. When incorporated into a larger molecular framework, such as the benzaldehyde structure of the title compound, it offers a versatile platform for the synthesis of novel therapeutics. This guide will delve into the specifics of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, a molecule of significant interest for its potential as a precursor to a new generation of pharmaceuticals, particularly in the realm of central nervous system (CNS) disorders. The diazepine ring system is a cornerstone in the development of drugs targeting CNS illnesses, cancer, and viral infections.[1]

Molecular Structure and Physicochemical Properties

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde is characterized by a benzaldehyde ring substituted at the para position with a 1-methyl-1,4-diazepane group. This unique combination of an aromatic aldehyde and a cyclic diamine derivative bestows upon it a distinct set of chemical properties that are ripe for exploration.

| Property | Predicted/Observed Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O | - |

| Molecular Weight | 218.29 g/mol | - |

| Melting Point | 44-46 °C | ChemicalBook |

| Boiling Point | 366.6±37.0 °C (Predicted) | ChemicalBook |

| Density | 1.079±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 8.97±0.10 (Predicted) | ChemicalBook |

| Hazard Codes | C (Corrosive) | ChemicalBook |

Proposed Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach

While specific literature detailing the synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde is scarce, a robust and logical synthetic route can be proposed based on well-established principles of nucleophilic aromatic substitution (SNAAr). This method is chosen for its high efficiency and the ready availability of starting materials.

The proposed synthesis involves the reaction of 1-methyl-1,4-diazepane with an activated benzaldehyde derivative, such as 4-fluorobenzaldehyde. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, and fluorine is an excellent leaving group for this type of reaction.

Reaction Mechanism

The reaction proceeds via a classic SNAAr mechanism. The secondary amine of 1-methyl-1,4-diazepane acts as the nucleophile, attacking the carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring. This initial attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the fluoride ion, yielding the final product.

Caption: Proposed Synthesis Workflow.

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-methyl-1,4-diazepane (1.0 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents), to the solution. The base serves to deprotonate the secondary amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.

-

Addition of Electrophile: Slowly add 4-fluorobenzaldehyde (1.0-1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically, but a higher temperature generally facilitates the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Predicted Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic data are predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzaldehyde ring, the protons of the diazepane ring, and the methyl group.

-

Aldehyde Proton: A singlet at approximately 9.8-10.0 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (around 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet downfield will correspond to the protons ortho to the electron-withdrawing aldehyde group, while the upfield doublet will correspond to the protons ortho to the electron-donating diazepane nitrogen.

-

Diazepane Protons: A series of multiplets in the range of 2.5-3.8 ppm, corresponding to the methylene protons of the seven-membered ring.

-

Methyl Protons: A singlet at around 2.3-2.5 ppm, corresponding to the N-methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | ~190 |

| Aromatic Carbons (C-N) | ~150-155 |

| Aromatic Carbons (C-CHO) | ~130-135 |

| Aromatic Carbons (CH) | ~112-132 |

| Diazepane Carbons (CH₂) | ~45-60 |

| Methyl Carbon (CH₃) | ~40-45 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: A medium band in the 1250-1350 cm⁻¹ region.

-

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak at m/z = 218.

-

Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the aldehyde group (CHO, 29 Da) and fragmentation of the diazepane ring.

Reactivity and Applications in Drug Development

The bifunctional nature of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde makes it a highly valuable intermediate in the synthesis of more complex molecules.

Key Reactions

-

Reductive Amination: The aldehyde group can readily undergo reductive amination with primary or secondary amines to introduce a wide range of substituents.

-

Wittig and Related Reactions: The aldehyde can be converted to an alkene, providing a scaffold for further functionalization.

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be used in amide bond formation.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form new heterocyclic rings.[2]

Caption: Reactivity and Derivatization Pathways.

Potential Therapeutic Targets

Derivatives of 1,4-diazepane have shown activity against a range of biological targets. This suggests that compounds synthesized from 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde could be investigated for the following therapeutic areas:

-

Orexin Receptor Antagonism: The diazepan scaffold is present in known orexin receptor antagonists, which are being investigated for the treatment of insomnia and other sleep disorders.[3]

-

5-HT₆ Receptor Antagonism: Certain 1,4-diazepane derivatives have been explored as potent 5-HT₆ receptor antagonists for the potential treatment of cognitive disorders.

-

Antitubercular Agents: The broader class of benzodiazepines has been evaluated for antitubercular activity, suggesting a potential avenue for novel antibiotic development.[4]

-

Antidepressant and Anxiolytic Agents: The benzodiazepine core is famously associated with antidepressant and anxiolytic activities, and novel derivatives are continuously being explored for improved efficacy and side-effect profiles.[5]

Safety and Handling

As a research chemical with limited toxicological data, 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde represents a promising, yet underexplored, building block for the synthesis of novel, biologically active compounds. Its straightforward proposed synthesis and the versatile reactivity of its aldehyde group provide a solid foundation for the development of diverse chemical libraries. The established importance of the 1,4-diazepane scaffold in medicinal chemistry strongly suggests that derivatives of this compound could hold significant potential for the discovery of new therapeutics, particularly for CNS-related disorders. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.

References

- Google Patents. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists.

-

Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Research Journal of Pharmacy and Technology. [Link]

-

Chandak B.G., Sarpate R.V., Chatterjee N.R., and Baheti K.G. Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of PharmTech Research. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

Velingkar, V.S., Chindhe, A.K., Sanaye, M., & Gatane, M. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. International Journal of Pharmaceutical and Clinical Research. [Link]

- Google Patents.

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. Benzaldehyde - Infrared Spectrum. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. [Link]

-

Synthesis of 2-(4-substitutedbenzyl-[2][6]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][3][6]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design. [Link]

-

Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Molecules. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Tolstorozhev, G. B., et al. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy. [Link]

-

NIST. Benzaldehyde, 4-methyl-. [Link]

-

NIST. Benzaldehyde, 4-methyl- - Mass Spectrum. [Link]

- Google Patents.

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

-

NIST. Benzaldehyde, 4-methyl- - Infrared Spectrum. [Link]

- Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

- Google Patents.

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Kaoua, R., et al. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

-

Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. ACS Publications. [Link]

-

Suryakant Patil et al. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

-

NIST. Benzaldehyde, 4-methyl- - Gas Phase Infrared Spectrum. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde. [Link]

Sources

- 1. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

Spectroscopic Characterization of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde: A Predictive and Methodological Guide

Foreword

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This guide provides an in-depth technical overview of the predicted spectroscopic data for 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde , a molecule of interest for its potential applications in medicinal chemistry.

While direct experimental spectra for this specific compound (CAS 884507-48-6) are not widely published, this document leverages extensive data from analogous structures and foundational spectroscopic principles to construct a detailed predictive analysis. This approach not only offers a robust hypothesis for the compound's spectral characteristics but also serves as a methodological framework for researchers engaged in the synthesis and characterization of related N-aryl diazepane derivatives. Our objective is to explain the causality behind expected spectral features, providing a self-validating system of logic for researchers to apply in their own work.

Molecular Structure and Predicted Spectroscopic Overview

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde possesses a unique combination of a p-substituted benzaldehyde moiety and a saturated N-methylated 1,4-diazepane ring. This structure dictates a rich and informative spectroscopic profile.

-

¹H and ¹³C NMR will be dominated by the distinct signals of the aromatic protons and carbons of the benzaldehyde ring, alongside the aliphatic protons and carbons of the seven-membered diazepane ring and the N-methyl group.

-

IR Spectroscopy is expected to show characteristic absorption bands for the aldehyde carbonyl (C=O) stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches.

-

Mass Spectrometry will likely reveal a clear molecular ion peak and predictable fragmentation patterns arising from the cleavage of the diazepane ring and the benzylic C-N bond.

Below is the molecular structure with atom numbering used for the subsequent predictive analysis.

Caption: Molecular structure of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aliphatic, and N-methyl protons. The chemical shifts are influenced by the electronic effects of the aldehyde and the amino substituents on the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Commentary |

| 9.85 | s | 1H | H-aldehyde | The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield.[1] |

| 7.75 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 | These aromatic protons are ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |

| 6.70 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 | These aromatic protons are ortho to the electron-donating diazepane nitrogen, causing a significant upfield shift. They appear as a doublet due to coupling with H-2 and H-6. |

| 3.60 | t, J ≈ 6.0 Hz | 4H | H-2', H-7' | Protons on carbons adjacent to the aromatic-connected nitrogen (N1'). The triplet arises from coupling to the adjacent methylene protons (H-3'/H-6'). |

| 2.75 | t, J ≈ 6.0 Hz | 4H | H-3', H-6' | Protons on carbons adjacent to the N-methylated nitrogen (N4'). |

| 2.35 | s | 3H | N-CH₃ | The N-methyl protons appear as a sharp singlet in a region typical for such groups. |

| 2.05 | p, J ≈ 6.0 Hz | 2H | H-5' | The central methylene protons of the diazepane ring, appearing as a quintet (or multiplet) due to coupling with four adjacent protons. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Commentary |

| 190.5 | C=O | The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift.[1] |

| 152.0 | C-4 | The aromatic carbon directly attached to the nitrogen (C4) is significantly shielded by the electron-donating effect of the nitrogen. |

| 132.0 | C-2, C-6 | Aromatic carbons ortho to the aldehyde group. |

| 129.5 | C-1 | The aromatic carbon bearing the aldehyde group (ipso-carbon). |

| 111.5 | C-3, C-5 | Aromatic carbons ortho to the nitrogen atom, showing significant shielding. |

| 55.0 | C-3', C-6' | Aliphatic carbons adjacent to the N-methylated nitrogen. |

| 47.5 | C-2', C-7' | Aliphatic carbons adjacent to the aryl-substituted nitrogen. |

| 46.0 | N-CH₃ | The N-methyl carbon. |

| 27.0 | C-5' | The central aliphatic carbon of the diazepane ring. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR (for confirmation):

-

Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings within the diazepane ring and the aromatic system.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons, confirming the assignments made in the 1D spectra.

-

Caption: A typical workflow for acquiring and analyzing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde is expected to show the following key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Commentary |

| 2950-2800 | Medium-Strong | Aliphatic C-H stretch | Characteristic of the methylene and methyl groups in the diazepane ring. |

| 2820, 2720 | Medium (two bands) | Aldehyde C-H stretch | The presence of these two distinct peaks (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.[2] |

| 1685 | Strong, Sharp | C=O stretch (aldehyde) | The carbonyl stretch is expected to be very intense. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[2][3] |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretch | These absorptions are characteristic of the benzene ring. |

| 1250-1150 | Medium-Strong | C-N stretch | Corresponds to the stretching vibrations of the C-N bonds in the diazepane ring. |

| 820 | Strong | p-disubstituted C-H bend | This out-of-plane bending vibration is characteristic of a 1,4-disubstituted benzene ring. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for routine identification, this is often omitted.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

-

Molecular Ion (M⁺): m/z = 218. The molecular formula is C₁₃H₁₈N₂O, giving a nominal mass of 218. The molecular ion peak is expected to be of moderate intensity.

-

Key Fragmentation Pathways:

-

Loss of H radical (M-1): m/z = 217. Loss of the aldehydic hydrogen is a common fragmentation pathway for benzaldehydes.

-

α-Cleavage at the diazepane ring: The most likely fragmentation will involve the cleavage of the C-C and C-N bonds within the diazepane ring. A prominent fragment is expected at m/z = 99 , corresponding to the [CH₂=N(CH₃)(CH₂)₂CH₂]⁺ ion, resulting from cleavage of the bond between the aromatic ring and the diazepane nitrogen.

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the diazepane nitrogen can also lead to a fragment at m/z = 119 , corresponding to the [C₆H₄CHO]⁺ ion.

-

Further fragmentation of the diazepane ring: The m/z 99 fragment can further lose ethylene (C₂H₄) to give a fragment at m/z = 71 .

-

Caption: Predicted major fragmentation pathways for 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde in EI-MS.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

-

Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane if using a GC inlet.

-

-

Ionization:

-

Use a standard electron ionization source with an electron energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions to confirm the molecular structure.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₁₃H₁₈N₂O.

-

Conclusion

This guide presents a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectroscopic data for 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. By leveraging established principles and data from analogous structures, we have constructed a detailed and scientifically grounded hypothesis of its spectral characteristics. The included experimental protocols provide a robust framework for the actual acquisition and validation of this data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the synthesis, characterization, and further development of this and similar molecular scaffolds.

References

-

Supporting Information for a chemical publication providing representative NMR data for substituted benzaldehydes. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Human Metabolome Database. ¹³C NMR Spectrum for 4-Methylbenzaldehyde. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. Benzaldehyde, 4-methyl-. [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzaldehyde. [Link]

-

NIST Chemistry WebBook. Benzaldehyde. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

-

NIST Chemistry WebBook. Mass spectrum of 4-methylbenzaldehyde. [Link]

-

Singh, S. P., et al. (1978). Fourier transform 13C NMR analysis of benzodiazepines. Journal of Heterocyclic Chemistry, 15(7), 1083-1087. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

"4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformational Dynamics of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational isomerism of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry. The compound integrates a p-substituted benzaldehyde moiety with a saturated N-methyl-1,4-diazepane heterocycle. Understanding the three-dimensional architecture and dynamic behavior of this molecule is paramount for predicting its physicochemical properties and its interaction with biological targets. This document outlines the fundamental structural characteristics, explores the conformational landscape through analogical reasoning from related structures, and details the critical experimental and computational methodologies required for its complete elucidation. The narrative is framed from the perspective of a senior application scientist, emphasizing the causal logic behind protocol design to ensure scientific rigor and self-validating results.

Part 1: Molecular Scaffolding and Physicochemical Properties

Introduction to the Core Structure

The molecule 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde (CAS: 166438-86-4) is a bifunctional organic compound. Its architecture can be deconstructed into two key components:

-

The Benzaldehyde Moiety: A benzene ring substituted with an aldehyde group (-CHO) at position 1 and the diazepane ring at position 4 (para-substitution). The aldehyde group is an electron-withdrawing group, influencing the electronic properties of the aromatic ring.

-

The N-Methyl-1,4-Diazepane Moiety: A seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The nitrogen at position 1 is tertiary and connects to the aromatic ring, forming an aniline-like linkage. The nitrogen at position 4 is also tertiary, bearing a methyl group. This ring, often referred to as a "homopiperazine," is known for its significant conformational flexibility.[1]

The interplay between the rigid, planar aromatic system and the flexible, non-planar heterocyclic ring defines the molecule's overall shape and dynamic behavior.

Physicochemical Data Summary

A compilation of the known and predicted properties of the title compound provides a baseline for its characterization.

| Property | Value | Source |

| CAS Number | 166438-86-4 | [2] |

| Molecular Formula | C₁₃H₁₈N₂O | [2] |

| Molecular Weight | 218.29 g/mol | [2] |

| Melting Point | 44-46 °C | [2] |

| Boiling Point (Predicted) | 366.6 ± 37.0 °C | [2] |

| Density (Predicted) | 1.079 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.97 ± 0.10 | [2] |

Anticipated Spectroscopic Features

Verification of the molecular structure relies on standard spectroscopic techniques. The expected key signals are:

-

¹H NMR: An aldehydic proton singlet (δ ≈ 9.8-10.0 ppm), distinct aromatic protons in the AA'BB' system characteristic of para-substitution (δ ≈ 7.0-7.9 ppm), a singlet for the N-methyl group (δ ≈ 2.3-2.5 ppm), and complex multiplets for the ten methylene protons of the diazepane ring (δ ≈ 2.5-3.8 ppm).

-

¹³C NMR: A carbonyl carbon signal (δ ≈ 190-192 ppm), aromatic carbon signals (δ ≈ 115-155 ppm), an N-methyl carbon signal (δ ≈ 45-48 ppm), and multiple aliphatic carbon signals for the diazepane ring (δ ≈ 45-60 ppm).

-

IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde (ν ≈ 1690-1710 cm⁻¹), C-H stretching for the aldehyde (ν ≈ 2720 and 2820 cm⁻¹), aromatic C=C stretching (ν ≈ 1580-1600 cm⁻¹), and C-N stretching vibrations.

Part 2: Conformational Landscape of the 1,4-Diazepane Ring

The Intrinsic Flexibility of Seven-Membered Rings

Unlike well-defined chair conformations of cyclohexane, seven-membered rings like 1,4-diazepane exist as a complex equilibrium of multiple low-energy conformations, including chair, boat, and twist-boat forms. These conformers are often separated by low energy barriers, leading to rapid interconversion at room temperature. This conformational dynamism is a critical feature of the molecule, as different conformers may present distinct pharmacophores for receptor binding. The 1,4-diazepane scaffold is recognized as a conformationally flexible and promising template in drug design.[1]

Insights from Analogous Systems

Influence of N-Methylation

The methyl group on the N4 nitrogen atom introduces specific steric constraints. It will preferentially occupy a pseudo-equatorial position to minimize 1,3-diaxial-like interactions within the ring. Furthermore, the presence of two tertiary amine centers means that nitrogen inversion is another dynamic process to consider, which can further complicate the conformational landscape.

Part 3: The Interplay of the Aromatic and Heterocyclic Systems

The Anilinic Linkage and Rotational Freedom

The bond connecting the diazepane N1 to the benzaldehyde C4 is a critical rotational axis. The nitrogen's lone pair of electrons can participate in resonance with the aromatic π-system, imparting partial double-bond character to the C-N bond. This can create a barrier to free rotation, influencing the relative orientation of the two ring systems.

The key torsional angles that dictate the molecule's overall conformation are illustrated below.

Caption: Key rotatable bonds defining the molecule's conformation.

Proposed Low-Energy Conformations

The global low-energy conformation will likely feature:

-

A twisted-boat or chair-like conformation for the diazepane ring.

-

A pseudo-equatorial orientation of the N-methyl group.

-

A dihedral angle between the plane of the benzaldehyde ring and the C7-N1-C10 plane that minimizes steric clashes while allowing for some degree of electronic conjugation.

Part 4: Methodologies for Structural Elucidation

A dual approach, combining experimental and computational methods, provides the most robust and self-validating system for characterizing the molecule's structure and dynamics.

Experimental Workflow

The causality behind this workflow is to move from initial identity confirmation to a detailed understanding of its dynamic 3D structure.

Caption: Experimental workflow for structural and conformational analysis.

Protocol: Variable-Temperature (VT) NMR Spectroscopy

-

Objective: To study the rate of conformational exchange processes, such as diazepane ring inversion.

-

Rationale: At high temperatures, rapid interconversion of conformers results in averaged, sharp NMR signals. As the temperature is lowered, the rate of exchange slows. If the energy barrier is high enough, the exchange will become slow on the NMR timescale, and the signals for individual conformers will decoalesce and resolve into separate peaks.

-

Methodology: a. Dissolve a pure sample of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde in a suitable low-freezing solvent (e.g., deuterated toluene or methanol). b. Acquire a series of ¹H NMR spectra at progressively lower temperatures (e.g., from 298 K down to 183 K). c. Monitor the signals of the diazepane ring protons for broadening, decoalescence, and sharpening into new patterns. d. Use lineshape analysis at the coalescence temperature to calculate the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative data on the ring's flexibility.

Computational Workflow

Computational chemistry complements experimental data by providing a detailed energetic map of all possible conformations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-METHYL-1,4-DIAZEPAN-1-YL)BENZALDEHYDE 97 | 166438-86-4 [amp.chemicalbook.com]

- 3. Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

Preamble: Charting the Developability Pathway for a Novel Benzaldehyde Derivative

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a regulatory checkbox; it is the very foundation upon which a successful therapeutic candidate is built. This guide provides a comprehensive framework for the systematic investigation of the solubility and stability of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde , a compound of interest for its potential pharmacological applications. As researchers, scientists, and drug development professionals, our objective extends beyond simple data generation. We aim to build a holistic understanding of the molecule's behavior, anticipating potential liabilities and informing rational strategies for formulation and clinical development.

This document is structured to provide not just protocols, but the strategic thinking behind them. We will delve into the "why" behind experimental choices, ensuring that each step is part of a self-validating system that generates trustworthy and actionable data. The methodologies outlined herein are grounded in established principles of pharmaceutical sciences and regulatory expectations, particularly those set forth by the International Council for Harmonisation (ICH).

Part 1: Solubility Characterization - The Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][2] Poor aqueous solubility can lead to low and variable absorption, posing significant challenges to achieving therapeutic efficacy. This section outlines a multi-tiered approach to characterizing the solubility profile of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde.

The Rationale for Solvent Selection

The choice of solvents for solubility assessment is driven by the need to understand the compound's behavior in both biopharmaceutical and formulation contexts. Our investigation will begin with aqueous media that simulate physiological conditions and expand to organic solvents relevant to formulation and manufacturing processes.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent the pH environments of the stomach, upper intestine, and lower intestine, respectively. Given the presence of the basic 1,4-diazepane moiety, the solubility of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde is expected to be highly pH-dependent.

-

Water (Purified): Serves as a baseline for intrinsic solubility.

-

Biorelevant Media (e.g., FaSSIF, FeSSIF): Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids.

-

Organic and Co-solvents (e.g., Ethanol, Propylene Glycol, DMSO, PEG 400): These are commonly used in preclinical and clinical formulations to enhance the solubility of poorly soluble compounds.

Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility to gain a complete picture of the compound's dissolution behavior.[2]

-

Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[2] It is an essential early-stage assessment.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the solid compound in a solvent. It is a more time-consuming but definitive measurement, critical for later-stage development.[2][3]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde to a series of vials, each containing a known volume of the selected solvent (e.g., pH 6.8 buffer). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge or filter the samples (using a chemically compatible, low-binding filter, e.g., 0.22 µm PVDF) to separate the saturated solution from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. The solid phase should be analyzed post-experiment (e.g., by XRPD) to check for any polymorphic or solvate transformations.[3]

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 0.1 N HCl | 1.2 | 25 | TBD | Shake-Flask |

| Acetate Buffer | 4.5 | 25 | TBD | Shake-Flask |

| Phosphate Buffer | 6.8 | 25 | TBD | Shake-Flask |

| Purified Water | ~7.0 | 25 | TBD | Shake-Flask |

| FaSSIF | 6.5 | 37 | TBD | Shake-Flask |

| FeSSIF | 5.0 | 37 | TBD | Shake-Flask |

| Ethanol | N/A | 25 | TBD | Shake-Flask |

| Propylene Glycol | N/A | 25 | TBD | Shake-Flask |

TBD: To Be Determined

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish a stable formulation.[4] Forced degradation, or stress testing, is a critical component of this process.[5][6]

Rationale for Stress Conditions

Forced degradation studies deliberately expose the API to conditions more severe than accelerated stability testing to generate potential degradation products.[6] This is essential for developing and validating a stability-indicating analytical method.[7][8] The conditions are chosen to cover potential degradation pathways.

-

Hydrolysis (Acidic, Basic, Neutral): The benzaldehyde moiety and the diazepane ring could be susceptible to pH-dependent hydrolysis.

-

Oxidation: The aldehyde group is particularly prone to oxidation to the corresponding carboxylic acid. The tertiary amines in the diazepane ring can also be oxidized.

-

Thermal Degradation: High temperatures are used to assess the molecule's thermal stability.

-

Photostability: Exposure to light, as specified in ICH Q1B guidelines, is necessary to identify any photolability.

Experimental Workflow: A Systematic Approach

The following diagram illustrates the logical flow of a forced degradation study.

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Study

Objective: To achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9]

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). For solid-state studies, use the neat API.

-

Acid Hydrolysis: Mix the API solution with an equal volume of 0.1 N HCl. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

-

Base Hydrolysis: Mix the API solution with an equal volume of 0.1 N NaOH. Heat at 60°C. Withdraw samples at time points and neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the API solution with a solution of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at time points for analysis.

-

Thermal Degradation:

-

Solution: Heat the API solution at 80°C.

-

Solid: Place the solid API in an oven at 80°C.

-

Withdraw samples at time points. For the solid sample, dissolve in a suitable solvent before analysis.

-

-

Photostability: Expose the solid API and API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A parallel set of samples should be wrapped in aluminum foil as dark controls.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV maxima of degradants.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[4][7] High-Performance Liquid Chromatography (HPLC) is the workhorse for this application.[5][8]

Caption: Decision pathway for HPLC method development.

Key Method Parameters to Optimize:

-

Stationary Phase: A C18 column is a common starting point for moderately polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (acetonitrile or methanol) is typically required to separate compounds with a range of polarities.[8]

-

pH: The pH of the aqueous mobile phase is critical for controlling the retention and peak shape of ionizable compounds like 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde.

-

Detection: UV detection at a wavelength where the API and all expected degradants have significant absorbance.

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Condition | Duration | % Assay of Parent | % Total Degradation | No. of Degradants | Remarks |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24h | TBD | TBD | TBD | Significant degradation expected |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 8h | TBD | TBD | TBD | Degradation expected |

| Oxidation | 3% H₂O₂, RT | 24h | TBD | TBD | TBD | Oxidation of aldehyde likely |

| Thermal (Solid) | 80°C | 7 days | TBD | TBD | TBD | TBD |

| Thermal (Solution) | 80°C | 48h | TBD | TBD | TBD | TBD |

| Photolytic (Solid) | ICH Q1B | N/A | TBD | TBD | TBD | TBD |

TBD: To Be Determined; RT: Room Temperature

Conclusion: From Data to Developability Assessment

The comprehensive solubility and stability data generated through these studies will form the cornerstone of the developability assessment for 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. A clear understanding of its pH-dependent solubility will guide formulation strategies, from simple buffered solutions for early preclinical work to more advanced enabling formulations if required. The stability profile will dictate necessary handling and storage conditions, inform the selection of compatible excipients, and provide the analytical tools required to ensure product quality and safety throughout the development lifecycle. This structured, science-driven approach ensures that potential challenges are identified early, enabling proactive and informed decision-making on the path to the clinic.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]

-

Eurolab. (n.d.). Drug Solubility Testing. Retrieved from [Link]

-

Kramer, S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

-

Dong, M. W., & Hu, G. (2021, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (n.d.). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

-

GxP-CC. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

-

ResearchGate. (2021, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

-

Lazar, M. (n.d.). A RP-HPLC method for determination of diazepam and his decomposition products present in pharmaceutical dosage form. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

-

National Toxicology Program. (1990). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Retrieved from [Link]

-

Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. scispace.com [scispace.com]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. scispace.com [scispace.com]

A Technical Guide to the Potential Biological Activities of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the potential biological activities of the novel compound 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde. While direct pharmacological data for this specific molecule is not extensively published, its structure combines two moieties of significant medicinal importance: the 1,4-diazepane scaffold, a privileged core in central nervous system (CNS) agents, and the benzaldehyde functional group, known for its anticancer and antimicrobial properties. This document synthesizes information from analogous structures and predictive principles to hypothesize potential therapeutic applications. We will explore its potential as a CNS modulator and a cytotoxic agent, outline a strategic framework for its experimental validation from in silico prediction to in vitro and cell-based assays, and provide detailed, actionable protocols for researchers. The objective is to equip drug discovery and development professionals with the foundational knowledge and methodological guidance to investigate this promising compound.

Introduction: Unpacking the Structural Rationale

The quest for novel therapeutic agents often begins with the rational design of molecules that combine known pharmacophores in unique ways. 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde is a prime example of such a strategy. Its structure is a chimera of two well-established, biologically active scaffolds.

-

The 1,4-Diazepane Core: This seven-membered heterocyclic ring is recognized as a "privileged structure" in medicinal chemistry.[1] Its conformational flexibility allows it to interact with a wide array of biological targets.[2] Derivatives of this scaffold are known to possess a broad spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, and sedative properties, often through modulation of CNS receptors.[3] More recent research has expanded its potential into areas like neurodegenerative diseases, with derivatives showing promise as amyloid-beta aggregation inhibitors and sigma receptor ligands for neuroprotection.[4][5]

-

The Benzaldehyde Moiety: Aromatic aldehydes, including benzaldehyde, are not merely synthetic intermediates but are found in compounds with potent biological effects. Numerous studies have highlighted the anticancer activities of benzaldehyde derivatives, which can induce apoptosis, arrest the cell cycle, and overcome treatment resistance in various cancer cell lines.[6][7][8] Recent findings suggest that benzaldehyde can suppress cancer metastasis by inhibiting key protein-protein interactions involving the 14-3-3ζ signaling protein.[9] Furthermore, benzaldehyde has demonstrated antimicrobial and antioxidant properties.[10]

The combination of these two scaffolds in a single molecule suggests a compelling, albeit hypothetical, polypharmacological potential, making 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde a high-priority candidate for systematic investigation.

In Silico & Predictive Analysis: The Modern Starting Point

Before embarking on costly and time-consuming wet-lab experiments, modern drug discovery leverages computational methods to predict a compound's potential targets and drug-like properties.[11][12] This in silico approach provides a crucial first pass to guide hypothesis generation and experimental design.[13]

Pharmacophore Modeling and Target Prediction

The initial step involves using the compound's 3D structure to screen against databases of known biological targets. Techniques like molecular docking and pharmacophore modeling predict the binding affinity and mode of interaction with various proteins, such as G-protein coupled receptors (GPCRs), kinases, and enzymes.[11][14] Given the 1,4-diazepane core, primary targets for prediction would include dopamine, serotonin, and orexin receptors.[15] The benzaldehyde portion might suggest screening against targets implicated in cancer cell proliferation and survival, such as tubulin or apoptosis-regulating proteins.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A promising biological activity is clinically irrelevant if the molecule has poor pharmacokinetic properties. Machine learning models can predict key ADMET parameters.[16]

| Property | Predicted Significance for 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | Rationale |

| Absorption | Potentially good oral bioavailability. | Meets general criteria of Lipinski's Rule of Five (e.g., MW < 500, logP likely in range). |

| Distribution | Likely CNS penetrant. | The lipophilic nature and the established profile of diazepane scaffolds suggest it may cross the blood-brain barrier.[4][15] |

| Metabolism | Potential sites include the N-methyl group and aromatic ring. | Cytochrome P450 enzymes (CYPs) are likely to be involved. In silico models can predict which CYP isozymes are most likely to metabolize the compound.[12] |

| Excretion | Likely renal and/or hepatic clearance. | Dependent on metabolism and final polarity of metabolites. |

| Toxicity | Potential for off-target effects. | The diazepane moiety could interact with a range of CNS receptors, and the aldehyde group can be reactive. Early toxicity flags should be investigated. |

Hypothesized Biological Activities & Mechanisms of Action

Based on the structural analysis and predictive modeling, we can formulate two primary hypotheses for the biological activity of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde.

Hypothesis A: Potential as a Central Nervous System (CNS) Modulator

The presence of the 1,4-diazepane ring strongly suggests potential activity within the CNS.[1][3] This scaffold is central to many anxiolytic and antipsychotic drugs.[17]

-

Potential Targets: Dopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT2A) receptors are primary candidates. Interaction with these GPCRs is a hallmark of many antipsychotic and antidepressant medications. Other potential targets include sigma receptors, which are implicated in neuroprotection and psychiatric disorders.[5]

-

Potential Therapeutic Indications: Schizophrenia, anxiety, depression, or insomnia. Derivatives of the 1,4-diazepane scaffold have been successfully developed as orexin receptor antagonists for treating sleep disorders.[15]

Hypothesis B: Potential as an Anticancer Agent

The benzaldehyde moiety provides a strong rationale for investigating anticancer properties.[18]

-

Potential Mechanisms:

-

Induction of Apoptosis: Many benzaldehyde derivatives have been shown to trigger programmed cell death in cancer cells.[7]

-

Cell Cycle Arrest: The compound could halt cell proliferation at key checkpoints, such as G2/M.[6]

-

Inhibition of Signaling Pathways: It may disrupt critical cancer survival pathways, potentially by inhibiting protein-protein interactions as seen with benzaldehyde's effect on 14-3-3ζ.[8][9]

-

-

Potential Cancer Types: Initial screens should include leukemia (e.g., HL-60), pancreatic, lung, and prostate cancer cell lines, where benzaldehyde analogues have previously shown efficacy.[6][18]

Proposed Experimental Validation Workflows

A phased, systematic approach is required to validate these hypotheses. The workflow should progress from broad screening to specific mechanistic studies.

Caption: Phased experimental validation workflow.

Phase 1: High-Throughput In Vitro Screening

Objective: To quickly identify if the compound has any activity against the hypothesized target classes.

Protocol 1: CNS Receptor Binding Panel

-

Preparation: Solubilize 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde in DMSO to create a 10 mM stock solution.

-

Assay: Perform competitive radioligand binding assays against a panel of CNS targets. A standard panel should include Dopamine (D1-D5), Serotonin (5-HT1A, 2A, 2C, 6, 7), Adrenergic (α1, α2, β), and Histamine (H1) receptors.

-

Execution: Incubate membranes prepared from cells expressing the receptor of interest with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., from 1 nM to 10 µM).

-

Detection: Measure the displacement of the radioligand using a scintillation counter.

-

Analysis: Calculate the inhibition constant (Ki) to determine the compound's binding affinity for each receptor. A Ki value below 1 µM is generally considered a "hit."

Protocol 2: Anticancer Cytotoxicity Screening (MTT Assay)

-

Cell Plating: Seed various cancer cell lines (e.g., HL-60, PANC-1, A549) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

-

Analysis: Measure the absorbance at ~570 nm using a plate reader. Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.

Phase 2: Cell-Based Mechanistic Assays

Objective: To confirm the activity observed in Phase 1 in a cellular context and to begin elucidating the mechanism of action.

Caption: GPCR functional assay workflow.

Protocol 3: GPCR Functional Assay (cAMP Measurement)

This protocol is for a Gi-coupled receptor like the D2 dopamine receptor. A Gq-coupled receptor would involve a calcium flux assay.

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human D2 receptor).

-

Assay Setup: Plate cells in a 96-well plate. To test for antagonist activity, pre-incubate cells with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with an agonist (e.g., quinpirole for D2 receptors) in the presence of a phosphodiesterase inhibitor like IBMX. This will decrease intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Analysis: If the compound is an antagonist, it will block the agonist-induced decrease in cAMP. If it is an agonist, it will decrease cAMP on its own. Calculate the EC50 (for agonists) or IC50 (for antagonists).

Protocol 4: Apoptosis Analysis via Flow Cytometry

-